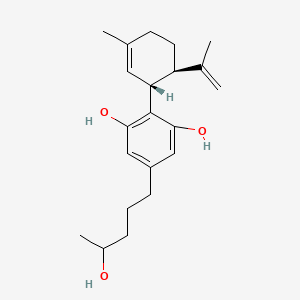
4''-Hydroxycannabidiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4''-hydroxycannabidiol is a hydroxy-cannabidiol that is cannabidiol in which one of the hydrogens at position 4 of the pentyl chain has been replaced by a hydroxy group. It is one of the main metabolites of cannabidiol by human liver microsomes, produced particularly by CYP3A. It has a role as a human xenobiotic metabolite. It is a hydroxy-cannabidiol, an olefinic compound, a member of resorcinols and a secondary alcohol.
Wissenschaftliche Forschungsanwendungen
Therapeutic Potential in Neurological Disorders
Recent studies have highlighted the potential of cannabidiol (CBD) and its metabolites, including 4'-hydroxycannabidiol, in the treatment of neurological disorders. CBD has shown promise in treating conditions such as epilepsy and other neuropsychiatric disorders. A study reported the synthesis of 7-hydroxycannabidiol, a primary metabolite of CBD, which is relevant in understanding the therapeutic effects of CBD metabolites (Tchilibon & Mechoulam, 2000).
Pharmacokinetics and Drug Monitoring
The pharmacokinetics of CBD and its metabolites, including 4'-hydroxycannabidiol, are crucial in therapeutic drug monitoring, especially in resistant epilepsy treatments. A study developed a method using ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC–MS/MS) to evaluate CBD and its metabolites in serum samples (Malaca et al., 2021).
Influence on Cellular and Molecular Targets
CBD and its analogs, including 4'-hydroxycannabidiol, have been studied for their interaction with cellular targets such as vanilloid receptor type 1 (VR1) and proteins that inactivate the endogenous cannabinoid anandamide. These interactions might mediate some of CBD's pharmacological effects (Bisogno et al., 2001).
Insights from Systems Pharmacology
Systems pharmacology approaches have been used to understand the potential therapeutic targets and signaling pathways of CBD. This includes the study of CBD's effects on central nervous system and peripheral system disorders, offering insights into molecular interactions and potential therapeutic applications (Bian et al., 2018).
Pharmacokinetic Characterization in Different Formulations
The pharmacokinetics of CBD metabolites in various formulations have been characterized to understand their absorption, bioavailability, and excretion, which is essential for their therapeutic application. This includes studying metabolites like 4'-hydroxycannabidiol in serum and urine samples after administration of CBD in different forms (Pérez-Acevedo et al., 2020).
Cannabidiol as an Anti-Cancer Agent
There is a growing interest in the anti-cancer properties of CBD. Studies are exploring its role and mechanisms in potentially treating various cancers, which could include the actions of its metabolites like 4'-hydroxycannabidiol (Seltzer et al., 2020).
Eigenschaften
Molekularformel |
C₂₁H₃₀O₃ |
|---|---|
Molekulargewicht |
330.46 |
IUPAC-Name |
5-(4-hydroxypentyl)-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol |
InChI |
InChI=1S/C21H30O3/c1-13(2)17-9-8-14(3)10-18(17)21-19(23)11-16(12-20(21)24)7-5-6-15(4)22/h10-12,15,17-18,22-24H,1,5-9H2,2-4H3/t15?,17-,18+/m0/s1 |
SMILES |
CC1=CC(C(CC1)C(=C)C)C2=C(C=C(C=C2O)CCCC(C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



